molecular formula C29H42N6O10S B14184684 L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid CAS No. 920010-28-2

L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid

Katalognummer: B14184684
CAS-Nummer: 920010-28-2
Molekulargewicht: 666.7 g/mol
InChI-Schlüssel: HDXMCHQLUVZSIS-YFNVTMOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid is a peptide compound composed of five amino acids: glutamine, tyrosine, proline, methionine, and glutamic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane.

Industrial Production Methods

Industrial production of peptides like this compound can be achieved through large-scale SPPS or recombinant DNA technology. Recombinant methods involve the expression of the peptide in microbial systems, followed by purification using chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Wissenschaftliche Forschungsanwendungen

L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.

    Industry: Utilized in the food industry for enhancing flavors and improving the functional properties of proteins.

Wirkmechanismus

The mechanism of action of L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream signaling events. For example, it may interact with cell surface receptors, leading to the activation of intracellular signaling cascades that regulate various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Glutaminyl-L-glutamic acid: A dipeptide with similar structural features but fewer amino acids.

    L-Tyrosyl-L-prolyl-L-methionyl-L-glutamic acid: A tetrapeptide lacking the glutamine residue.

    L-Glutaminyl-L-tyrosyl-L-prolyl-L-alanine: A pentapeptide with alanine instead of glutamic acid.

Uniqueness

L-Glutaminyl-L-tyrosyl-L-prolyl-L-methionyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of glutamine, tyrosine, proline, methionine, and glutamic acid allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

920010-28-2

Molekularformel

C29H42N6O10S

Molekulargewicht

666.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C29H42N6O10S/c1-46-14-12-19(26(41)33-20(29(44)45)9-11-24(38)39)32-27(42)22-3-2-13-35(22)28(43)21(15-16-4-6-17(36)7-5-16)34-25(40)18(30)8-10-23(31)37/h4-7,18-22,36H,2-3,8-15,30H2,1H3,(H2,31,37)(H,32,42)(H,33,41)(H,34,40)(H,38,39)(H,44,45)/t18-,19-,20-,21-,22-/m0/s1

InChI-Schlüssel

HDXMCHQLUVZSIS-YFNVTMOMSA-N

Isomerische SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N

Kanonische SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.